molecular formula C9H10Cl2N2O2S B11510664 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide

2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide

Cat. No.: B11510664
M. Wt: 281.16 g/mol
InChI Key: JYZITLMNWMQFAV-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-methylpyridine.

    Sulfonation: The pyridine derivative undergoes sulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amidation: The sulfonyl chloride intermediate is then reacted with allylamine (prop-2-en-1-amine) under basic conditions to form the sulfonamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for reaction efficiency, cost, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated alkyl chains.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Products include various substituted pyridine derivatives.

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated sulfonamide derivatives.

Scientific Research Applications

2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Employed as an intermediate in the synthesis of more complex organic molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity.

    Pathways: It may interfere with metabolic pathways by inhibiting key enzymes involved in the biosynthesis of essential biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylpyridine: Lacks the sulfonamide group, making it less versatile in biological applications.

    4-Methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide: Lacks the chlorine substituents, which may affect its reactivity and binding affinity.

Uniqueness

2,6-Dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and sulfonamide groups enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research.

Properties

Molecular Formula

C9H10Cl2N2O2S

Molecular Weight

281.16 g/mol

IUPAC Name

2,6-dichloro-4-methyl-N-prop-2-enylpyridine-3-sulfonamide

InChI

InChI=1S/C9H10Cl2N2O2S/c1-3-4-12-16(14,15)8-6(2)5-7(10)13-9(8)11/h3,5,12H,1,4H2,2H3

InChI Key

JYZITLMNWMQFAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)NCC=C)Cl)Cl

Origin of Product

United States

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